molecular formula C12H8Cl2N2O2 B6392339 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid CAS No. 1261995-94-1

2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid

Cat. No.: B6392339
CAS No.: 1261995-94-1
M. Wt: 283.11 g/mol
InChI Key: VCVPYTMFBPYTPK-UHFFFAOYSA-N
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Description

2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of an amino group at the 2-position and a dichlorophenyl group at the 5-position of the isonicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dichlorobenzaldehyde with malononitrile to form 2,3-dichlorobenzylidenemalononitrile. This intermediate is then subjected to a cyclization reaction with ammonium acetate to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, mono-chlorinated derivatives, and various substituted phenyl derivatives .

Scientific Research Applications

2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A simpler analog without the dichlorophenyl group.

    2-Aminoisonicotinic acid: Similar structure but lacks the dichlorophenyl group.

    5-(2,3-Dichlorophenyl)isonicotinic acid: Lacks the amino group at the 2-position.

Uniqueness

2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid is unique due to the presence of both the amino group and the dichlorophenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-5-(2,3-dichlorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-9-3-1-2-6(11(9)14)8-5-16-10(15)4-7(8)12(17)18/h1-5H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVPYTMFBPYTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687991
Record name 2-Amino-5-(2,3-dichlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-94-1
Record name 2-Amino-5-(2,3-dichlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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